3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid
Overview
Description
“3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzoic acid group and a methoxy group .
Molecular Structure Analysis
The molecular structure of “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid” is characterized by the presence of an imidazole ring attached to a benzoic acid group via a methoxy bridge . The imidazole and benzene rings form a dihedral angle, indicating the three-dimensional nature of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid” include a molecular weight of 213.23 g/mol, a topological polar surface area of 50.8 Ų, and a rotatable bond count of 2 .Scientific Research Applications
Metabolic Pathways and Biodegradation
- A study on the metabolism of methoxylated benzoic acids by anaerobic bacteria revealed that compounds like 3-methoxybenzoic acid can be metabolized to hydroxylated derivatives, providing insights into microbial degradation pathways and their environmental significance (DeWeerd et al., 1988).
- Research on Vanilla planifolia cell suspension cultures showed the conversion of methoxycinnamic acids into hydroxybenzoic acids, indicating the enzymatic activities involved in the transformation and potential applications in flavor and fragrance industries (Funk & Brodelius, 1990).
Biochemical Interactions and Enzyme Studies
- A study on the interactions of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida provided insights into the substrate specificity and enzymatic activities, potentially useful for biotechnological applications involving aromatic compound transformations (Bernhardt et al., 1973).
- The research on a mixed ligand tricarbonyl complex, including 1H-imidazole-4-carboxylic acid, contributes to the understanding of the chemistry of such complexes and their potential applications in labeling bioactive molecules for medical imaging or drug development (Mundwiler et al., 2004).
Microbial Fermentation and Biotransformation
- A study on the biotransformation of gallic acid by Beauveria sulfurescens showed the production of glucosidated compounds and highlighted the parallel between microbial and mammalian metabolism, suggesting potential applications in pharmacological and toxicological research (Hsu et al., 2007).
- The biosynthesis of benzylic derivatives in the fermentation broth of the edible mushroom Ischnoderma resinosum was elucidated, offering insights into the production of compounds like vanillin, which has wide applications in the flavor and fragrance industries (Wickramasinghe & Munafo, 2020).
Pharmacokinetics and Drug Development
- A study on the pharmacokinetics and tissue distribution of an ALK5 inhibitor highlighted the potential of certain benzamide derivatives, including 1H-imidazol-2-ylmethyl benzamides, as anti-fibrosis drugs, providing valuable information for drug development and therapeutic applications (Kim et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-methoxy-4-(4-methylimidazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-6-14(7-13-8)10-4-3-9(12(15)16)5-11(10)17-2/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAJYVPPQOVWQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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